3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, with additional substituents such as fluorophenyl, dimethoxy, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Quinoline Formation: The pyrazole intermediate is then subjected to cyclization with an appropriate aniline derivative to form the quinoline ring.
Substitution Reactions: The final step involves introducing the fluorophenyl, dimethoxy, and methylphenyl groups through various substitution reactions, often using reagents such as halides and organometallic compounds under specific conditions like palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups without affecting the overall structure.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like halides, nitrates, and organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals for cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as N-oxides, reduced forms, and substituted aromatic rings.
Scientific Research Applications
3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or modulate receptors involved in inflammation, resulting in anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- 3-(4-bromophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- 3-(4-methylphenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, may enhance its biological activity and stability compared to its chloro or bromo analogs.
Properties
IUPAC Name |
3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2/c1-15-4-10-18(11-5-15)29-25-19-12-22(30-2)23(31-3)13-21(19)27-14-20(25)24(28-29)16-6-8-17(26)9-7-16/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFAQZMQKDZOSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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